molecular formula C16H16ClNOS B2923256 N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide CAS No. 339097-69-7

N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide

Cat. No.: B2923256
CAS No.: 339097-69-7
M. Wt: 305.82
InChI Key: VGGAQSDVTVPMEO-UHFFFAOYSA-N
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Description

N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide is a substituted acetamide derivative featuring a benzyl group, a methyl group on the acetamide nitrogen, and a 2-chlorophenylsulfanyl moiety. The compound’s design integrates a sulfanyl linker, which is common in bioactive molecules due to its role in modulating electronic and steric properties .

Properties

IUPAC Name

N-benzyl-2-(2-chlorophenyl)sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-18(11-13-7-3-2-4-8-13)16(19)12-20-15-10-6-5-9-14(15)17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGAQSDVTVPMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CSC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide typically involves the reaction of N-benzyl-N-methylacetamide with 2-chlorothiophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the acetamide backbone.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.

Scientific Research Applications

N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Substituents on Acetamide Nitrogen Aryl/Thioether Group Key Features Biological Activity Reference
N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide Cyclohexyl 2,3-Dichlorophenylsulfanyl Chair conformation of cyclohexyl ring; N–H⋯O hydrogen bonding in crystal lattice Protein interaction studies (structural basis)
N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 2-Chlorophenyl 4,6-Diaminopyrimidinyl Intramolecular N–H⋯N hydrogen bond; pyrimidine-benzene ring inclination (42.25–67.84°) Not specified (structural focus)
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Varied alkyl/aryl 1,3,4-Oxadiazole-indole hybrids Variable enzyme inhibition (α-glucosidase, BChE, LOX) IC₅₀ values: 8q (49.71 µM vs. α-glucosidase), 8g (31.62 µM vs. BChE)
N-allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide Allyl 2,6-Dichlorophenylsulfanyl Allyl group enhances hydrophobicity Antibacterial screening (no specific data)
N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 2-Chlorophenyl Triazole-methylsulfanylbenzyl Monoclinic crystal system (P21/c); Z = 4 No activity reported (crystallographic study)

Key Observations:

The 2-chlorophenylsulfanyl group is structurally analogous to 2,3-dichlorophenylsulfanyl () but may exhibit distinct electronic effects due to the absence of a second chlorine atom.

Crystallographic Behavior: Cyclohexyl derivatives adopt chair conformations and form hydrogen-bonded chains (N–H⋯O) in crystal lattices , whereas triazole-containing analogs (–8) exhibit monoclinic packing with Z = 3.

Enzyme Inhibition Trends :

  • Oxadiazole-sulfanyl hybrids () show moderate to strong inhibition of α-glucosidase and BChE, suggesting that the sulfanyl-acetamide scaffold is critical for binding to enzyme active sites.

Biological Activity

N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a benzyl group attached to a methylacetamide backbone with a chlorophenyl sulfanyl substituent. The presence of the sulfanyl group is particularly noteworthy as it can undergo various chemical transformations, enhancing the compound's reactivity and potential biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values that suggest its potential as an antibacterial agent .

Bacterial Strain MIC (µM)
Staphylococcus aureus20
Escherichia coli40

Anticancer Effects

The compound's anticancer properties have also been investigated, particularly its ability to disrupt the KEAP1-NRF2 interaction, which is crucial for cellular defense mechanisms against oxidative stress. In assays involving HepG2 liver carcinoma cells, this compound showed significant cytotoxicity at concentrations as low as 10 µM . This suggests its potential as a lead compound in cancer therapy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, its ability to inhibit the KEAP1-NRF2 pathway suggests that it may enhance cellular antioxidant responses, thereby providing protection against oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds in the same class as this compound. For instance:

  • Anticonvulsant Activity : Related benzamide derivatives have been shown to possess anticonvulsant properties, with some exhibiting ED50 values comparable to established medications like phenytoin .
  • Chemical Reactivity : Investigations into the chemical reactivity of similar compounds reveal that modifications to the sulfanyl group can significantly alter their biological activity, suggesting pathways for optimizing efficacy through structural changes .

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